![molecular formula C19H21N3O3 B7449719 3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7449719.png)
3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid
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Overview
Description
3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound may also have effects on neurotransmitter systems in the brain, which could contribute to its potential neuroprotective effects.
Biochemical and physiological effects:
Studies have shown that 3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid has several interesting biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in certain cancer cells, as well as to inhibit the growth and proliferation of these cells. This compound may also have effects on the levels of certain neurotransmitters in the brain, which could contribute to its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid in lab experiments is its potential to selectively target certain types of cancer cells, while leaving healthy cells unaffected. This compound may also have potential applications in drug discovery, as it has been found to have interesting biochemical and physiological effects. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for research on 3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid. One area of interest is the development of more potent analogs of this compound, which could have even greater activity against cancer cells or potential neuroprotective effects. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound, which could provide insights into the development of new cancer therapies or treatments for neurodegenerative diseases. Additionally, this compound could be studied in combination with other drugs or therapies, to determine whether it could enhance their efficacy or provide synergistic effects.
Synthesis Methods
The synthesis of 3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid involves several steps, including the reaction of pyridine with ethyl bromide to form 1-phenyl-2-pyridin-2-ylethane. This intermediate is then reacted with cyclobutane-1,3-dione to form the desired product.
Scientific Research Applications
3-[(1-Phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid has been studied for its potential applications in several scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been found to have promising activity against certain types of cancer cells, as well as potential neuroprotective effects.
properties
IUPAC Name |
3-[(1-phenyl-2-pyridin-2-ylethyl)carbamoylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(24)14-10-16(11-14)21-19(25)22-17(13-6-2-1-3-7-13)12-15-8-4-5-9-20-15/h1-9,14,16-17H,10-12H2,(H,23,24)(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXLSWEICASLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)NC(CC2=CC=CC=N2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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